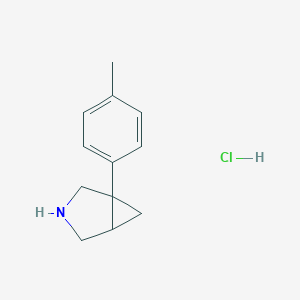

Chlorhydrate de bicifadine

Vue d'ensemble

Description

Le chlorhydrate de bicifadine, également connu sous le nom de chlorhydrate de 1-(4-méthylphényl)-3-azabicyclo[3.1.0]hexane, est un composé analgésique non opioïde. Il agit comme un inhibiteur des transporteurs de la norépinéphrine et de la sérotonine et agit également comme un antagoniste du NMDA . Initialement découvert chez American Cyanamid, il a ensuite été licencié à DOV Pharmaceutical pour un développement ultérieur .

Applications De Recherche Scientifique

Bicifadine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the effects of norepinephrine and serotonin reuptake inhibition.

Biology: Research focuses on its effects on neurotransmitter systems and potential therapeutic applications.

Mécanisme D'action

Target of Action

Bicifadine hydrochloride is a nonopioid analgesic . Its primary targets are the norepinephrine and serotonin transporters . These transport proteins play a crucial role in terminating the physiological actions of the two biogenic amines, norepinephrine and serotonin .

Mode of Action

Bicifadine hydrochloride acts by inhibiting the norepinephrine and serotonin transporters . This inhibition enhances and prolongs the actions of norepinephrine and serotonin . It is also an NMDA antagonist . The exact mechanism of how bicifadine’s analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by bicifadine hydrochloride involves the norepinephrine and serotonin neurotransmitter systems . By inhibiting the transport proteins, bicifadine prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced signal transmission .

Pharmacokinetics

It is known that the primary enzymes responsible for the metabolism of bicifadine in humans are mao-b and cyp2d6 .

Result of Action

The molecular and cellular effects of bicifadine’s action primarily involve the enhancement and prolongation of norepinephrine and serotonin actions . This leads to increased neurotransmission, which is believed to contribute to its analgesic effects .

Analyse Biochimique

Biochemical Properties

Bicifadine Hydrochloride acts as an inhibitor of both the norepinephrine and serotonin transporters . It also has effects at the dopamine transporter (DAT), effectively making it a broad-spectrum monoamine transporter inhibitor . This interaction with multiple transport proteins allows Bicifadine Hydrochloride to enhance and prolong the actions of norepinephrine and serotonin .

Cellular Effects

The primary cellular effect of Bicifadine Hydrochloride is the enhancement and prolongation of norepinephrine and serotonin actions . This is achieved by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines

Molecular Mechanism

The molecular mechanism of Bicifadine Hydrochloride primarily involves the inhibition of norepinephrine and serotonin transporters . It also interacts with the dopamine transporter, making it a broad-spectrum monoamine transporter inhibitor . This allows Bicifadine Hydrochloride to enhance and prolong the actions of these neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that Bicifadine Hydrochloride is well absorbed in all species tested, with most of the radioactivity recovered in the urine within the first 24 hours .

Dosage Effects in Animal Models

The effects of Bicifadine Hydrochloride vary with different dosages in animal models . It has been shown to be effective in animal models of acute and chronic pain

Metabolic Pathways

The primary enzymes responsible for the metabolism of Bicifadine Hydrochloride in humans are MAO-B and CYP2D6

Transport and Distribution

It is known that Bicifadine Hydrochloride is well absorbed in all species tested

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de bicifadine peut être synthétisé à partir du 3-azabicyclo[3.1.0]hexane, 1-(4-méthylphényl)-, (1R,5S)-. Une des méthodes implique la réaction du sel de HCl avec le chlorure de thionyle dans l'acétate d'éthyle à basse température, suivie de l'ajout d'hydroxyde d'ammonium . Le produit résultant est ensuite cristallisé à partir de l'acétate d'éthyle et de l'acide chlorhydrique dans l'alcool isopropylique pour donner du this compound avec une pureté élevée .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires mais à plus grande échelle. Le procédé comprend l'utilisation de grands réacteurs pour les réactions initiales et les étapes de cristallisation, garantissant un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de bicifadine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, affectant son activité et sa solubilité.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de l'inhibition de la recapture de la norépinéphrine et de la sérotonine.

Biologie : La recherche se concentre sur ses effets sur les systèmes neurotransmetteurs et les applications thérapeutiques potentielles.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant les protéines de transport qui mettent fin aux actions physiologiques de la norépinéphrine et de la sérotonine. Cette amélioration et prolongation des actions des neurotransmetteurs se traduit par ses propriétés analgésiques . De plus, il agit comme un antagoniste du NMDA, contribuant davantage à ses effets analgésiques .

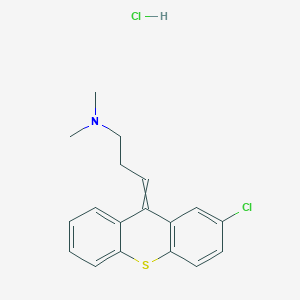

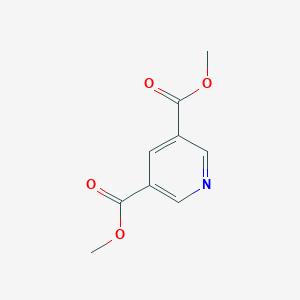

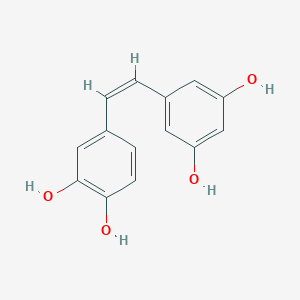

Composés similaires :

Duloxétine : Un autre inhibiteur de la recapture de la sérotonine et de la norépinéphrine utilisé pour la gestion de la douleur.

Venlafaxine : Similaire dans son mécanisme d'action mais principalement utilisé comme antidépresseur.

Milnacipran : Utilisé pour la fibromyalgie et présente un profil pharmacologique similaire.

Unicité : Le this compound est unique en raison de son inhibition à large spectre des transporteurs de monoamines, affectant les transporteurs de la norépinéphrine, de la sérotonine et de la dopamine . Cela en fait un « triple inhibiteur de la recapture », offrant un avantage distinct dans le traitement de divers types de douleur sans les effets secondaires associés aux opioïdes .

Comparaison Avec Des Composés Similaires

Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used for pain management.

Venlafaxine: Similar in its mechanism of action but primarily used as an antidepressant.

Milnacipran: Used for fibromyalgia and has a similar pharmacological profile.

Uniqueness: Bicifadine Hydrochloride is unique due to its broad-spectrum monoamine transporter inhibition, affecting norepinephrine, serotonin, and dopamine transporters . This makes it a “triple reuptake inhibitor,” providing a distinct advantage in treating various types of pain without the side effects associated with opioids .

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985128 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4 | |

| Record name | Bicifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

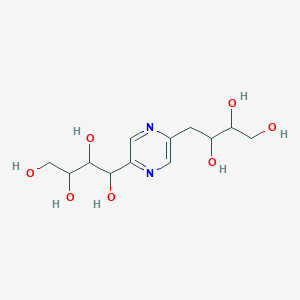

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

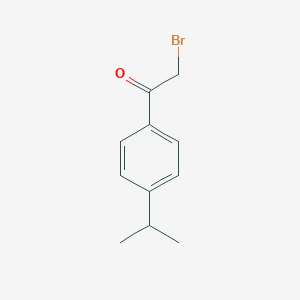

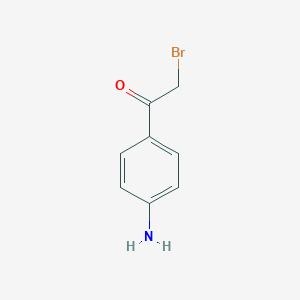

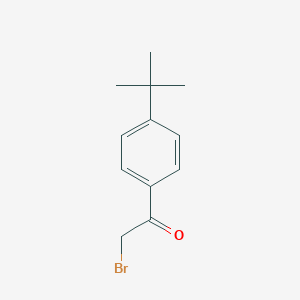

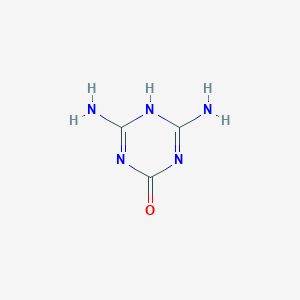

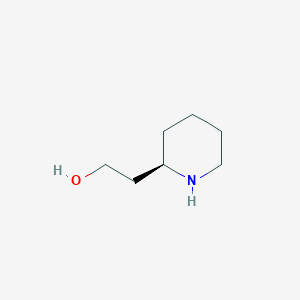

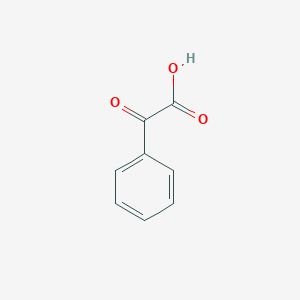

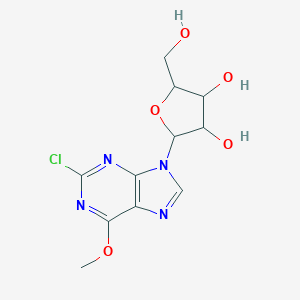

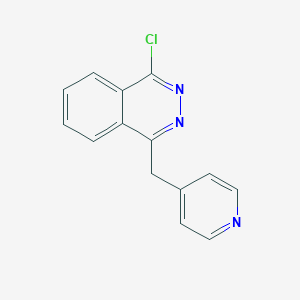

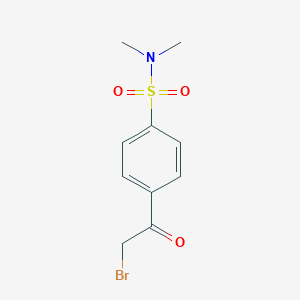

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)